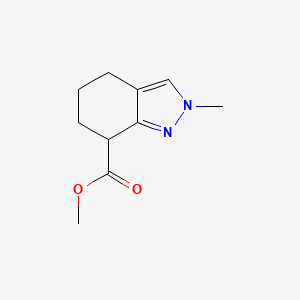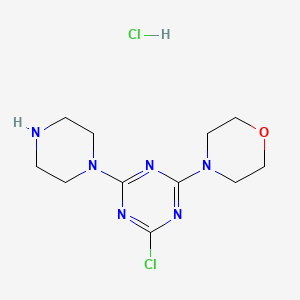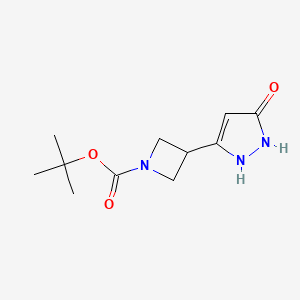
tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate: is an organic compound that features a pyrazole ring and an azetidine ring
Méthodes De Préparation
The synthesis of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, and stirred at room temperature for 15 hours to yield the final product .
Analyse Des Réactions Chimiques
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aza ring can be oxidized to a ketone.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of Janus kinase 3 (JAK3) inhibitors, which are targets for immunosuppression and transplant rejection.
Inflammatory and Autoimmune Disorders: The compound is involved in the preparation of inhibitors for inflammatory and autoimmune disorders.
Cancer Research: It is used in the development of novel compounds with anticancer activity.
Antibacterial Activity: The compound is a precursor for aminoglycoside compounds with antibacterial properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. For instance, pyrazole derivatives are known to exhibit biological activities by interacting with multiple targets, suggesting that this compound may modulate the activity of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is also used in the synthesis of medicinal agents and shares a similar azetidine ring structure.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: This compound features a pyrazole ring and is used in various chemical reactions.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another similar compound with applications in medicinal chemistry.
The uniqueness of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate lies in its combined azetidine and pyrazole ring structures, which provide a versatile scaffold for the development of novel therapeutic agents.
Propriétés
Formule moléculaire |
C11H17N3O3 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
tert-butyl 3-(5-oxo-1,2-dihydropyrazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-7(6-14)8-4-9(15)13-12-8/h4,7H,5-6H2,1-3H3,(H2,12,13,15) |
Clé InChI |
ZEHKSVBZVFONLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=O)NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine](/img/structure/B13461483.png)
![1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride](/img/structure/B13461484.png)
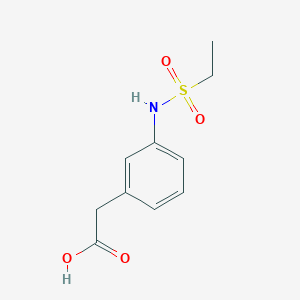
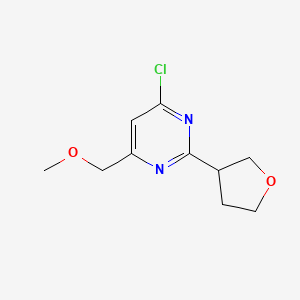
![(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13461503.png)
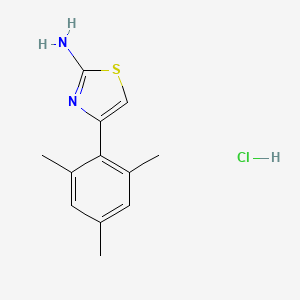
![Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13461531.png)
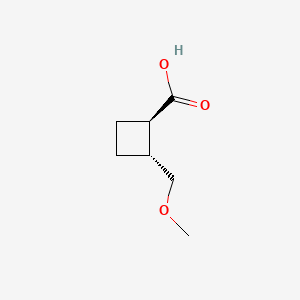
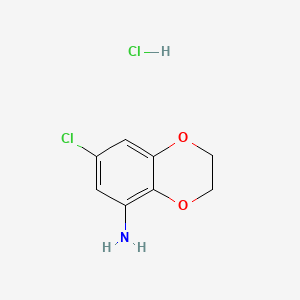

![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)
![1-[4-(Benzyloxy)phenyl]propan-2-ol](/img/structure/B13461562.png)
